1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol is a heterocyclic organic compound with the molecular formula C10H13NO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ exerts its effects through various mechanisms, including the modulation of intracellular signaling pathways, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical Pathways
1MeTIQ is involved in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability .
Result of Action
The molecular and cellular effects of 1MeTIQ’s action include the modulation of cytokine production, the inhibition of cell proliferation, and the induction of cell death. It also reduces oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects.
Biochemical Analysis
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of cell death. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by modulating intracellular signaling pathways and inhibiting inflammatory mediators. It also induces apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms, including the modulation of intracellular signaling pathways, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol can be synthesized through various synthetic routes. One common method involves the reduction of 1-methyl-1,2,3,4-tetrahydroquinoline-6-one using a reducing agent such as sodium borohydride (NaBH4) under mild conditions . Another approach is the catalytic hydrogenation of 1-methyl-1,2,3,4-tetrahydroquinoline-6-one using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-one
Reduction: Dihydro derivative of this compound
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares similar neuroprotective properties but differs in its specific molecular interactions and pathways.
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities but lacks the specific neuroprotective effects of its methylated derivative.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Used in pharmaceutical research but has different chemical properties and applications.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-2-3-8-7-9(12)4-5-10(8)11/h4-5,7,12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSIWKZCLBAFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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